molecular formula C10H14N6 B1457519 1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}-1H-pyrazol-4-amine CAS No. 1521340-43-1

1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}-1H-pyrazol-4-amine

Cat. No. B1457519
CAS RN: 1521340-43-1
M. Wt: 218.26 g/mol
InChI Key: ORIUWFNGETZMDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. These could include reactions at the nitrogen atoms, reactions involving the pyridine ring, or reactions involving any functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms and the aromatic rings could affect its solubility, reactivity, and other properties .

Scientific Research Applications

Medicinal Chemistry

This compound is part of the [1,2,4]triazolo[4,3-a]pyrazine platform, which is used in medicinal chemistry . The platform provides quick and multigram access to target derivatives starting from commercially available nonexpensive reagents . It’s used to create a small library of triazolopyrazines with a variety of substituents in position 3 .

Anticancer Activity

Compounds based on the [1,2,4]triazolo[4,3-a]pyrazine platform have shown diverse pharmacological activities, including anticancer activity . They have been used in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

Antimicrobial Activity

These compounds have also demonstrated antimicrobial activity . Some of the synthesized compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Analgesic and Anti-inflammatory Activity

The [1,2,4]triazolo[4,3-a]pyrazine platform has been used to develop compounds with analgesic and anti-inflammatory activities .

Antioxidant Activity

Compounds based on this platform have shown antioxidant activity, which can be beneficial in the treatment of diseases caused by oxidative stress .

Antiviral Activity

These compounds have also been used in the development of antiviral drugs .

Enzyme Inhibitors

Compounds based on the [1,2,4]triazolo[4,3-a]pyrazine platform have been used as enzyme inhibitors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .

Antitubercular Agents

These compounds have been used in the development of antitubercular agents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

properties

IUPAC Name

1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c11-8-5-12-15(6-8)7-10-14-13-9-3-1-2-4-16(9)10/h5-6H,1-4,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIUWFNGETZMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2CN3C=C(C=N3)N)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1521340-43-1
Record name 1-({5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)-1H-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}-1H-pyrazol-4-amine
Reactant of Route 2
Reactant of Route 2
1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}-1H-pyrazol-4-amine
Reactant of Route 3
1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}-1H-pyrazol-4-amine
Reactant of Route 4
1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}-1H-pyrazol-4-amine
Reactant of Route 5
1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}-1H-pyrazol-4-amine
Reactant of Route 6
1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}-1H-pyrazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.